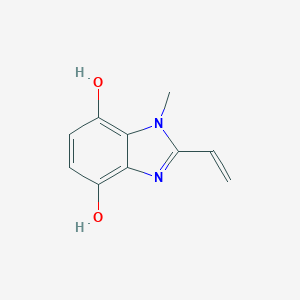

2-Ethenyl-1-methylbenzimidazole-4,7-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethenyl-1-methylbenzimidazole-4,7-diol is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry

Méthodes De Préparation

The synthesis of 2-Ethenyl-1-methylbenzimidazole-4,7-diol typically involves the following steps:

Starting Materials: The synthesis begins with N-methyl-o-phenylenediamine and acrolein.

Cyclization: The reaction proceeds through a cyclization process, where the starting materials are heated in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

2-Ethenyl-1-methylbenzimidazole-4,7-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce nitro or halogen groups into the benzimidazole ring.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

2-Ethenyl-1-methylbenzimidazole-4,7-diol serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in advanced materials and pharmaceuticals. The compound's ability to act as a ligand in coordination chemistry further enhances its utility in synthesizing metal complexes.

Comparison with Related Compounds

A comparison with similar compounds highlights its unique properties:

| Compound Name | Key Features | Applications |

|---|---|---|

| 1-Methyl-1H-benzimidazole | Lacks ethenyl and hydroxyl groups | Limited reactivity |

| 2-Ethenyl-1H-benzimidazole | Similar structure without methyl and hydroxyl groups | Different reactivity |

| 4,7-Dihydroxy-1H-benzimidazole | Contains hydroxyl groups but lacks methyl and ethenyl | Affects stability and function |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Streptococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity .

Anticancer Potential

The compound is being investigated for its potential as an anticancer agent. It interacts with DNA and inhibits cell proliferation, particularly in cancer cell lines such as MDA-MB-231. Molecular docking studies suggest that it can effectively bind to specific targets within cancer cells, leading to cell cycle arrest and apoptosis .

Medicinal Applications

Drug Development

Ongoing research aims to explore the compound's potential as a new class of antibiotics and anticancer drugs. Its mechanism of action involves targeting cellular pathways related to DNA replication and repair, making it a candidate for further development in therapeutic applications .

Industrial Applications

Dyes and Pigments

Due to its stable chemical structure and vibrant color properties, this compound is utilized in the development of dyes and pigments. Its unique characteristics allow for the creation of colorants that are both effective and durable.

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to other derivatives. The results indicated significant inhibition against both gram-positive and gram-negative bacteria at low concentrations .

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound could inhibit the growth of breast cancer cells effectively. The IC50 values were recorded at concentrations significantly lower than those required for existing treatments, suggesting a promising avenue for drug development .

Mécanisme D'action

The mechanism by which 2-Ethenyl-1-methylbenzimidazole-4,7-diol exerts its effects involves:

Molecular Targets: The compound targets specific enzymes and proteins within cells, disrupting their normal function.

Pathways: It interferes with cellular pathways involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

2-Ethenyl-1-methylbenzimidazole-4,7-diol can be compared with other benzimidazole derivatives, such as:

1-Methyl-1H-benzimidazole: Lacks the ethenyl and hydroxyl groups, resulting in different chemical properties and biological activities.

2-Ethenyl-1H-benzimidazole: Similar structure but without the methyl and hydroxyl groups, leading to variations in reactivity and applications.

4,7-Dihydroxy-1H-benzimidazole: Contains hydroxyl groups but lacks the methyl and ethenyl groups, affecting its overall stability and function.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Propriétés

Numéro CAS |

151920-57-9 |

|---|---|

Formule moléculaire |

C10H10N2O2 |

Poids moléculaire |

190.2 g/mol |

Nom IUPAC |

2-ethenyl-1-methylbenzimidazole-4,7-diol |

InChI |

InChI=1S/C10H10N2O2/c1-3-8-11-9-6(13)4-5-7(14)10(9)12(8)2/h3-5,13-14H,1H2,2H3 |

Clé InChI |

ICDBMRIILLFXLX-UHFFFAOYSA-N |

SMILES |

CN1C(=NC2=C(C=CC(=C21)O)O)C=C |

SMILES canonique |

CN1C(=NC2=C(C=CC(=C21)O)O)C=C |

Synonymes |

1H-Benzimidazole-4,7-diol,2-ethenyl-1-methyl-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.